molecular formula C15H13Cl2NO5S B2525528 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide CAS No. 433689-67-9

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide

Cat. No.: B2525528
CAS No.: 433689-67-9
M. Wt: 390.23
InChI Key: PJNXZPRQHIFBFD-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide is a complex organic compound that features a benzodioxole moiety, which is a structural fragment found in many natural and synthetic compounds. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide typically involves multiple steps. One common approach starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether to form 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile. This intermediate is then reduced with lithium tetrahydroaluminate to yield [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{3-[(4-methoxyphenyl)methyl]-3H-imidazo[4,5-b]pyridin-2-yl}propanamide
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodioxole moiety, combined with the dichloro and methoxy substituents, makes it a versatile compound for various applications .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3,4-dichloro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO5S/c1-21-15-13(5-3-10(16)14(15)17)24(19,20)18-7-9-2-4-11-12(6-9)23-8-22-11/h2-6,18H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNXZPRQHIFBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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